molecular formula C26H31N5O9 B2861919 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide dioxalate CAS No. 1351643-71-4

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide dioxalate

Cat. No. B2861919
CAS RN: 1351643-71-4
M. Wt: 557.56
InChI Key: HMJPFMHSESRFLA-UHFFFAOYSA-N
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Description

Compounds containing the 1H-benzo[d]imidazol-2-yl moiety are known to exhibit a broad range of chemical and biological properties . They are key building blocks for a variety of compounds and play a crucial role in many biological activities such as antibacterial, antiviral, anti-inflammatory, antitumor, and more .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzo[d]imidazol-2-yl)sulfanyl]benzaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic and analytical techniques such as FT–IR, 1H NMR, ESI mass spectra, UV–vis, and fluorescence spectroscopy .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. This compound could be explored for its efficacy against various bacteria and fungi, potentially leading to the development of new antibiotics or antifungal agents. The presence of the imidazole ring suggests it may interfere with the synthesis of nucleic acids or proteins within microbial cells, thus inhibiting their growth .

Antitumor Potential

The structural similarity of this compound to other benzimidazole derivatives that have shown antitumor activity suggests it could be effective in cancer treatment. It may work by disrupting cell division or inducing apoptosis in cancer cells. Research could focus on its effects on specific cancer cell lines, such as breast or colon cancer cells .

Anti-inflammatory Properties

Compounds with an imidazole core have been associated with anti-inflammatory effects. This compound could be studied for its potential to reduce inflammation, which is a common pathway in many chronic diseases, including arthritis and cardiovascular diseases .

Antiviral Applications

Given the broad range of biological activities of imidazole derivatives, this compound might also possess antiviral properties. It could be tested against various viruses to assess its potential as an antiviral drug, possibly acting by inhibiting viral replication or assembly .

Antiparasitic Effects

Benzimidazole derivatives have been used as antiparasitic agents. This compound could be investigated for its effectiveness against parasitic infections, such as those caused by helminths or protozoa. Its mode of action could involve disrupting the energy metabolism of the parasites .

Gastroprotective Usage

Some imidazole derivatives are known for their gastroprotective effects, which could make this compound a candidate for treating ulcers or gastritis. It might work by increasing the production of protective mucus in the stomach lining or by reducing stomach acid secretion .

Neuroprotective Role

Research could explore the neuroprotective potential of this compound, possibly in the context of neurodegenerative diseases like Alzheimer’s or Parkinson’s. It may help by modulating neurotransmitter systems or protecting neural tissue from oxidative stress .

Analgesic Properties

Lastly, the compound’s potential as an analgesic could be examined. It might act on central or peripheral pain pathways, offering relief from chronic pain conditions without the side effects associated with opioids .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For example, some benzimidazole derivatives have been tested for their antitumor activity in vitro against A549, MDA-MB-231, A375, and HCT116 cancer cells .

properties

IUPAC Name

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O.2C2H2O4/c28-22(23-11-10-18-6-2-1-3-7-18)17-27-14-12-26(13-15-27)16-21-24-19-8-4-5-9-20(19)25-21;2*3-1(4)2(5)6/h1-9H,10-17H2,(H,23,28)(H,24,25);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJPFMHSESRFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NCCC4=CC=CC=C4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide dioxalate

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